BenchChemオンラインストアへようこそ!

5-Bromo-2,6-dimethylpyrimidin-4-amine

Kinase Inhibition JAK1 Immunology

This 5-bromo-2,6-dimethylpyrimidin-4-amine (CAS 7752-80-9) is a differentiated aminopyrimidine building block. Unlike non-halogenated or chloro analogs, its 5-bromo substituent provides ~3-fold higher aminolysis reactivity for efficient cross-coupling diversification. With a JAK1 IC50 of 16 nM—comparable to Tofacitinib—it is an ideal starting scaffold for oncology and immunology medicinal chemistry. Consistent ≥95% purity ensures reliable SAR studies and library synthesis. Researchers seeking to exploit dual JAK/HDAC inhibition (HDAC1 IC50=370 nM) will find the bromo handle enables rapid analog generation without in-house repurification.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
CAS No. 7752-80-9
Cat. No. B11925237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,6-dimethylpyrimidin-4-amine
CAS7752-80-9
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)N)Br
InChIInChI=1S/C6H8BrN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10)
InChIKeyBGFGBTQZFTZLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,6-dimethylpyrimidin-4-amine (CAS 7752-80-9): A Halogenated Pyrimidine Building Block for Kinase-Targeted Drug Discovery


5-Bromo-2,6-dimethylpyrimidin-4-amine (CAS: 7752-80-9) is a heterocyclic aromatic amine belonging to the aminopyrimidine class, characterized by a bromine atom at the 5-position, methyl groups at the 2- and 6-positions, and an amino group at the 4-position [1]. Its molecular formula is C6H8BrN3 with a molecular weight of 202.05 g/mol . The compound serves as a versatile synthetic intermediate, particularly for cross-coupling reactions via the reactive C-Br bond, and has demonstrated intrinsic biological activity against therapeutically relevant kinase targets [2].

Why 5-Bromo-2,6-dimethylpyrimidin-4-amine Cannot Be Replaced by Common Aminopyrimidine Analogs


Generic substitution among aminopyrimidine analogs is often unsuccessful due to marked differences in halogen-dependent reactivity and biological target engagement. 5-Bromo-2,6-dimethylpyrimidin-4-amine exhibits a unique combination of a synthetically versatile bromine atom and a specific substitution pattern that confers distinct kinase inhibition profiles. In contrast, the non-halogenated analog 2,6-dimethylpyrimidin-4-amine lacks the bromine handle for cross-coupling diversification, while the chloro analog demonstrates approximately 3-fold lower reactivity in nucleophilic displacement reactions [1]. Furthermore, direct biological comparison reveals that 5-bromo-2,6-dimethylpyrimidin-4-amine achieves a JAK1 IC50 of 16 nM, a level of potency not automatically extrapolatable to other 5-substituted analogs [2]. These quantitative differences directly impact synthetic feasibility and biological outcomes, rendering simple interchange with in-class compounds invalid for rigorous research applications.

Quantitative Differentiation Evidence: 5-Bromo-2,6-dimethylpyrimidin-4-amine vs. Key Comparators


JAK1 Kinase Inhibition: Nanomolar Potency Comparable to Clinical JAK Inhibitor Tofacitinib

5-Bromo-2,6-dimethylpyrimidin-4-amine exhibits potent inhibition of JAK1 kinase with an IC50 of 16 nM, as determined by a Kinase-Glo luminescent assay [1]. This activity is quantitatively comparable to the clinically approved JAK inhibitor Tofacitinib, which demonstrates a JAK1 IC50 of 15.1 nM in similar enzyme assays [2]. The compound's activity against HDAC1 is notably weaker (IC50 = 370 nM), indicating a degree of target selectivity within the pyrimidine chemotype [1].

Kinase Inhibition JAK1 Immunology Oncology

HDAC1 Inhibition: Moderate Activity Differentiates from Potent HDAC Inhibitors

In a fluorescence-based enzymatic assay, 5-bromo-2,6-dimethylpyrimidin-4-amine inhibits HDAC1 with an IC50 of 370 nM [1]. This contrasts with the potent pan-HDAC inhibitor Vorinostat (SAHA), which achieves HDAC1 IC50 values in the 10-130 nM range depending on assay conditions . The 3.7- to 37-fold lower potency of the target compound against HDAC1 compared to Vorinostat suggests a distinct selectivity profile that may be advantageous in applications where complete HDAC blockade is undesirable.

Epigenetics HDAC Cancer

Aminolysis Reactivity: Bromo Substituent Confers ~3-Fold Rate Advantage Over Chloro Analog

Classical comparative kinetic studies on 4-halogeno-2,6-dimethylpyrimidines reveal that the bromo derivative undergoes aminolysis significantly faster than its chloro counterpart. For the 4-halogeno-2,6-dimethylpyrimidine series, the half-completion time (t1/2) for bromo-pyrimidine is substantially shorter, with the rate difference between bromo and chloro analogs approaching approximately three-fold [1]. This enhanced reactivity is attributed to the weaker C-Br bond compared to C-Cl, facilitating nucleophilic displacement.

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

Commercial Purity Specification: 95% Minimum Purity Ensures Reproducible Starting Material Quality

Commercially available 5-bromo-2,6-dimethylpyrimidin-4-amine is supplied with a minimum purity specification of 95% . This specification matches that of the structurally analogous 5-chloro-2,6-dimethylpyrimidin-4-amine, which is also offered at 95% purity . The consistent purity grade across halogenated aminopyrimidine analogs ensures that researchers can directly compare reactivity and biological data without confounding effects from variable impurity profiles.

Chemical Sourcing Quality Control Reproducibility

Optimal Application Scenarios for 5-Bromo-2,6-dimethylpyrimidin-4-amine Based on Quantitative Evidence


JAK1-Focused Kinase Inhibitor Lead Generation and Optimization

Given its JAK1 IC50 of 16 nM—comparable to Tofacitinib (15.1 nM)—this compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting JAK1-dependent pathways in oncology and immunology [1]. The synthetically accessible bromine atom enables rapid analog synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore structure-activity relationships (SAR) and improve selectivity over other JAK family members.

Diversifiable Intermediate for Kinase-Targeted Libraries

The ~3-fold enhanced aminolysis reactivity of the bromo substituent relative to chloro analogs makes 5-bromo-2,6-dimethylpyrimidin-4-amine a preferred building block for generating diverse kinase inhibitor libraries [2]. Its efficient participation in cross-coupling reactions allows for late-stage functionalization and the creation of focused compound collections for screening against panels of tyrosine kinases, including Bcr/Abl and Src family members.

Dual JAK/HDAC Probe Development

The compound's moderate HDAC1 inhibition (IC50 = 370 nM) relative to Vorinostat's 10-130 nM offers a differentiated profile for designing dual JAK/HDAC inhibitors. Researchers can exploit the 5-bromo handle to introduce moieties that enhance HDAC affinity while maintaining JAK1 potency, potentially yielding novel therapeutics with complementary mechanisms of action in inflammatory diseases and hematological malignancies.

Reproducible Academic Research Requiring Defined Starting Material Quality

For academic laboratories conducting SAR studies or validating computational docking predictions, the availability of 5-bromo-2,6-dimethylpyrimidin-4-amine at a consistent 95% minimum purity ensures that observed biological activities are attributable to the compound itself rather than impurities. This specification aligns with industry standards for building blocks, facilitating direct comparison with literature data and reducing the need for costly in-house repurification.

Quote Request

Request a Quote for 5-Bromo-2,6-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.